molecular formula C5H6O5 B8210302 2-Acetylmalonic acid

2-Acetylmalonic acid

Cat. No.: B8210302
M. Wt: 146.10 g/mol
InChI Key: UCOSJYDCOFLFHL-UHFFFAOYSA-N
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Description

2-Acetylmalonic acid is an organic compound with the molecular formula C₅H₆O₅ It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by an acetyl group

Scientific Research Applications

2-Acetylmalonic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylmalonic acid can be synthesized through several methods. One common approach involves the acetoacetic ester synthesis, where ethyl acetoacetate is reacted with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation and subsequent hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative starting materials and catalysts to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylmalonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Produces diketones or carboxylic acids.

    Reduction: Yields alcohols or hydrocarbons.

    Substitution: Results in various substituted malonic acid derivatives.

Mechanism of Action

The mechanism of action of 2-acetylmalonic acid involves its reactivity as a nucleophile and electrophile. The acetyl group can participate in nucleophilic addition reactions, while the malonic acid moiety can undergo decarboxylation and enolate formation. These properties enable it to act as an intermediate in various chemical transformations, targeting specific molecular pathways and facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

    Malonic Acid: The parent compound, lacking the acetyl group.

    Acetoacetic Acid: Similar structure but with a keto group instead of the acetyl group.

    Diethyl Malonate: An ester derivative of malonic acid.

Uniqueness: 2-Acetylmalonic acid is unique due to the presence of both an acetyl group and a malonic acid moiety. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including decarboxylation and enolate formation, sets it apart from other similar compounds.

Properties

IUPAC Name

2-acetylpropanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5/c1-2(6)3(4(7)8)5(9)10/h3H,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOSJYDCOFLFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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